

"Tetrahydro-2-furyl acetate" literature review

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Compound of Interest

Compound Name: *Tetrahydro-2-furyl acetate*

Cat. No.: *B161065*

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An In-depth Technical Guide to **Tetrahydro-2-furyl Acetate**

This guide provides a comprehensive technical overview of **Tetrahydro-2-furyl acetate**, also known as tetrahydrofurfuryl acetate. Designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries, this document delves into the compound's synthesis, characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative data.

Introduction and Chemical Identity

Tetrahydro-2-furyl acetate (CAS No. 637-64-9) is a heterocyclic ester valued for its versatile properties.^[1] It is a colorless liquid recognized for its pleasant, fruity, and sweet aroma, which has led to its widespread use in the flavor and fragrance industries.^{[1][2]} Beyond its sensory characteristics, it serves as a functional solvent and a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^{[3][4]} This guide aims to consolidate the technical knowledge surrounding this compound, offering both foundational data and practical, field-proven insights.

The molecule consists of a tetrahydrofuran ring linked via a methylene bridge to an acetate group. This structure imparts a unique combination of polarity, hydrogen bond accepting capability, and moderate volatility.

Caption: Chemical Structure of **Tetrahydro-2-furyl acetate**.

Physicochemical Properties

Understanding the physicochemical properties of **Tetrahydro-2-furyl acetate** is critical for its effective application, whether in a reaction vessel or a final formulation. These properties dictate its solubility, volatility, and compatibility with other substances.

Property	Value	Source(s)
IUPAC Name	(Oxolan-2-yl)methyl acetate	[1][5]
CAS Number	637-64-9	[1]
Molecular Formula	C ₇ H ₁₂ O ₃	[1][2]
Molecular Weight	144.17 g/mol	[1][5]
Appearance	Clear, colorless liquid	[1][2]
Odor/Flavor Profile	Fruity, ethereal, sweet; described as honey or maple-like	[1][2]
Boiling Point	194-195 °C at 753 mmHg	[2][5]
Density	1.061 g/cm ³ at 20-25 °C	[1][2]
Refractive Index (n ²⁰ /D)	1.435 - 1.440	[5][6]
Flash Point	83-84 °C (181-183 °F)	[1]
Solubility	Miscible in water; Soluble in alcohol, ether, chloroform	[1][5]

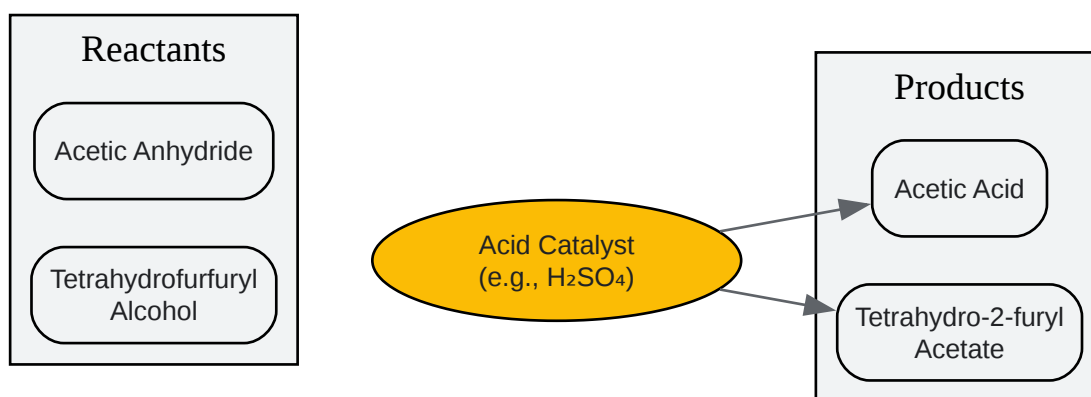
Synthesis and Purification

The industrial synthesis of **Tetrahydro-2-furyl acetate** is primarily achieved through a classic esterification reaction. The causality behind this choice is clear: the starting materials are readily available, and the reaction is high-yielding and relatively straightforward to control.

Synthesis Pathway: Fischer Esterification

The compound is manufactured by reacting Tetrahydrofurfuryl alcohol with an acetylating agent, most commonly acetic anhydride or acetic acid.[1] The use of acetic anhydride is often preferred in industrial settings as it drives the reaction to completion by producing acetic acid

as a byproduct, which is less likely to participate in a reverse reaction compared to the water produced when using acetic acid. An acid catalyst is typically employed to accelerate the reaction rate.



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Caption: Synthesis via esterification of Tetrahydrofurfuryl Alcohol.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) and the final product confirmed with spectroscopic methods.

Materials:

- Tetrahydrofurfuryl alcohol (1.0 mol)
- Acetic anhydride (1.1 mol, slight excess to ensure complete conversion)
- Concentrated Sulfuric Acid (catalytic amount, e.g., 0.5 mL)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Diethyl ether (for extraction)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tetrahydrofurfuryl alcohol and acetic anhydride.
- **Catalysis:** Cool the mixture in an ice bath and slowly add the concentrated sulfuric acid dropwise with continuous stirring. The catalytic acid protonates the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
- **Reaction:** Remove the ice bath and allow the mixture to warm to room temperature. The reaction is typically exothermic. Stir for 2-4 hours. Monitor the disappearance of the starting alcohol using TLC.
- **Workup & Neutralization:** Once the reaction is complete, transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted acetic anhydride. Caution: CO₂ evolution will occur.
- **Extraction:** Extract the aqueous layer with diethyl ether (3x). The organic layers are combined. This step isolates the ester from water-soluble salts and impurities.
- **Washing:** Wash the combined organic layers with brine to remove residual water.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- **Solvent Removal:** Remove the diethyl ether using a rotary evaporator.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to yield the pure **Tetrahydro-2-furyl acetate**. The boiling point is a key indicator of purity.^{[2][5]}

Spectroscopic Analysis

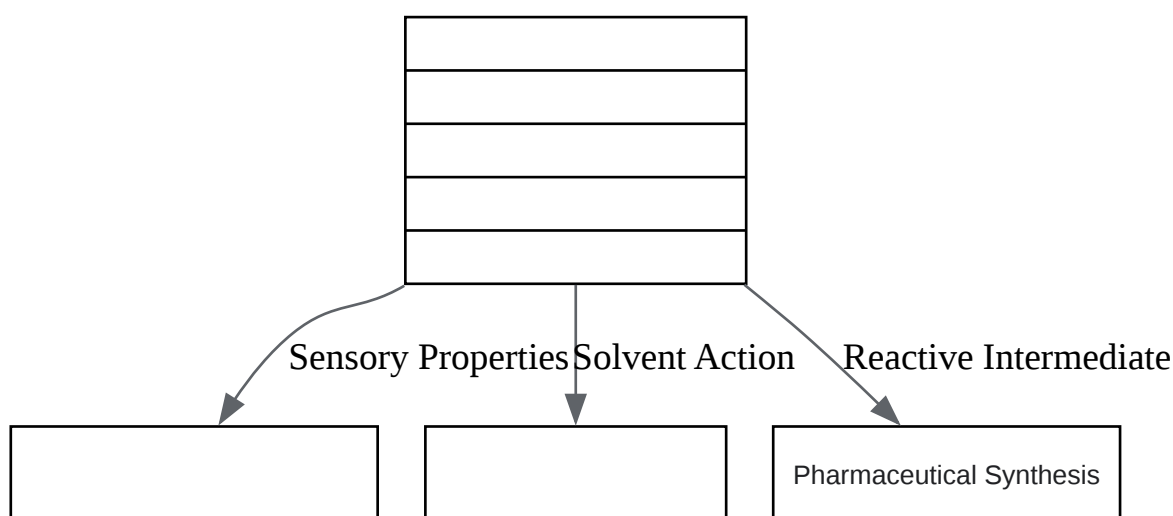
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides an unambiguous structural fingerprint.

Technique	Key Observations and Interpretations	Source(s)
^1H NMR	Signals expected around 4.0-4.2 ppm (multiplet, $-\text{CH}_2-\text{O}-\text{Ac}$), 3.7-3.9 ppm (multiplet, ring protons adjacent to ether oxygen), 2.05 ppm (singlet, acetyl $-\text{CH}_3$), and 1.5-2.0 ppm (multiplets, remaining ring protons). The integration of these peaks validates the proton count.	[7][8]
^{13}C NMR	A peak around 171 ppm corresponds to the ester carbonyl carbon. Signals for the $-\text{CH}_2-\text{O}-\text{Ac}$ and the carbons of the tetrahydrofuran ring will also be present in their characteristic regions.	[5]
IR Spectroscopy	A strong, sharp absorption band around 1740 cm^{-1} is indicative of the $\text{C}=\text{O}$ stretch of the ester group. A prominent $\text{C}-\text{O}$ stretching band will appear in the $1240\text{-}1040\text{ cm}^{-1}$ region.	[5]
Mass Spectrometry (EI)	The mass spectrum will show a molecular ion peak (M^+) if stable, but often a base peak corresponding to a stable fragment is more prominent. A key fragment is often observed at m/z 71, resulting from the loss of the acetate group and	[5][9]

subsequent rearrangement of the tetrahydrofurfuryl cation.

Applications and Industrial Relevance

The utility of **Tetrahydro-2-furyl acetate** stems from a logical relationship between its molecular structure and its functional properties. Its ester group and ethereal odor make it an ideal fragrance and flavor agent, while its solvent capabilities are rooted in its moderate polarity and ability to dissolve a range of organic compounds.



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Caption: Relationship between properties and applications.

- **Flavor and Fragrance:** It is recognized as safe for use as a flavoring agent in food by regulatory bodies like the FDA.[1][5] It is used to impart fruity, honey, or caramel notes in beverages, baked goods, and confectionery at typical levels of 2-20 ppm.[1][2] In cosmetics, it serves as a fragrance component and solvent.[4][10]
- **Solvent Applications:** It is an effective solvent for coatings, paints, and adhesives, where it helps to dissolve resins and improve the application properties of the final product.[3][4]
- **Pharmaceutical and Chemical Intermediate:** It serves as a building block in organic synthesis, particularly in the development of APIs where the tetrahydrofuran moiety is a desired structural feature.[3]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical. The information below is synthesized from authoritative safety data sheets (SDS).

Hazard Identification

Hazard System	Rating	Interpretation	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	Warning	[1]
GHS Hazard Statement	H227: Combustible liquid, H302: Harmful if swallowed	The substance can ignite at elevated temperatures and is toxic if ingested.	[1] [11]
NFPA 704 Diamond	Health: 0, Flammability: 2, Instability: 0	Low health risk, moderate fire hazard under heating, stable.	[1]

Handling and Personal Protective Equipment (PPE)

- Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[\[12\]](#)
- Ignition Sources: Keep away from open flames, hot surfaces, and sparks as it is a combustible liquid.[\[11\]](#)[\[13\]](#)
- Personal Protective Equipment:
 - Eye Protection: Wear safety glasses or goggles.[\[11\]](#)[\[12\]](#)
 - Hand Protection: Use chemically resistant gloves.[\[12\]](#)
 - Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[\[11\]](#)

First Aid and Emergency Procedures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[\[12\]](#)[\[14\]](#)
- Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[\[12\]](#)[\[14\]](#)
- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[12\]](#)[\[14\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[12\]](#)

Storage

Store in a cool, dry, and well-ventilated place.[\[13\]](#) Keep containers tightly closed and away from heat and oxidizing agents.[\[11\]](#)[\[13\]](#)

Conclusion

Tetrahydro-2-furyl acetate is a compound of significant industrial value, bridging the gap between fine and specialty chemicals. Its straightforward synthesis, pleasant sensory profile, and effective solvent properties ensure its continued relevance. For researchers and developers, a thorough understanding of its physicochemical properties, handling requirements, and analytical signatures is essential for its safe and effective utilization in both research and commercial applications.

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